1,5-Dithiocane, 1-oxide
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Overview
Description
1,5-Dithiocane, 1-oxide is an organosulfur compound with the molecular formula C6H12S2O This compound is a cyclic dithioether, which means it contains two sulfur atoms within a ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dithiocane, 1-oxide can be synthesized through the oxidation of 1,5-dithiacyclooctane. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide (H2O2) or peracids under controlled conditions. The reaction is carried out in a suitable solvent, often at room temperature or slightly elevated temperatures, to ensure complete oxidation without overoxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade oxidizing agents and solvents, with careful monitoring of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
1,5-Dithiocane, 1-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to 1,5-dithiacyclooctane.
Substitution: The sulfur atoms in the ring can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), peracids.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogenating agents, alkylating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: 1,5-dithiacyclooctane.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1,5-Dithiocane, 1-oxide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique sulfur-containing structure.
Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 1,5-Dithiocane, 1-oxide involves its ability to interact with various molecular targets through its sulfur atoms. These interactions can lead to the formation of stable complexes with metals or other electrophiles. The compound’s unique ring structure allows it to act as a chelating agent, binding to metal ions and stabilizing them in specific oxidation states .
Comparison with Similar Compounds
Similar Compounds
1,5-Dithiacyclooctane: The parent compound, which lacks the oxide group.
1,4-Dithiane: A similar cyclic dithioether with a different ring size.
1,3-Dithiolane: Another cyclic dithioether with a smaller ring structure.
Uniqueness
1,5-Dithiocane, 1-oxide is unique due to its specific ring size and the presence of an oxide group, which imparts distinct chemical properties. This compound’s ability to form stable complexes with metals and its potential bioactivity make it a valuable compound for various applications .
Properties
CAS No. |
61358-15-4 |
---|---|
Molecular Formula |
C6H12OS2 |
Molecular Weight |
164.3 g/mol |
IUPAC Name |
1,5-dithiocane 1-oxide |
InChI |
InChI=1S/C6H12OS2/c7-9-5-1-3-8-4-2-6-9/h1-6H2 |
InChI Key |
GWVZKOUSJKSZQM-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCCS(=O)C1 |
Origin of Product |
United States |
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